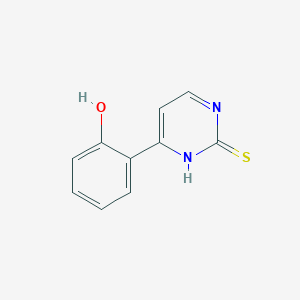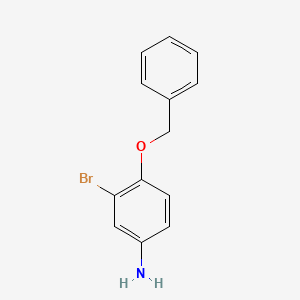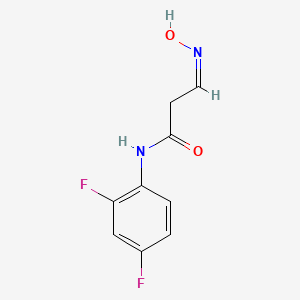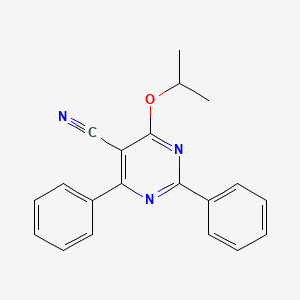![molecular formula C16H18O5S B3124670 Methyl 3-(5-{[(2,2-dimethylpropanoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate CAS No. 320418-20-0](/img/structure/B3124670.png)
Methyl 3-(5-{[(2,2-dimethylpropanoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate
Vue d'ensemble
Description
Methyl 3-(5-{[(2,2-dimethylpropanoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of esters and is commonly referred to as DMPTC. In
Mécanisme D'action
The mechanism of action of DMPTC is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. DMPTC has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. DMPTC also activates the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
DMPTC has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMPTC also has antioxidant properties and can scavenge free radicals, protecting cells from oxidative damage. Additionally, DMPTC has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
DMPTC has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. DMPTC is also stable and can be stored for long periods without degradation. However, DMPTC has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to cells or animals. Additionally, DMPTC has not been extensively tested in vivo, and its efficacy and safety in humans are not yet known.
Orientations Futures
There are several future directions for research on DMPTC. One area of interest is the development of DMPTC-based anticancer therapies. Further studies are needed to determine the optimal dosage and administration route for DMPTC and to assess its safety and efficacy in vivo. Additionally, DMPTC may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility. Finally, the development of water-soluble forms of DMPTC may make it more accessible for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, DMPTC is a chemical compound with promising potential applications in the field of medicine. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties and may be useful in the treatment of a range of diseases. The synthesis method of DMPTC is relatively simple, and it has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of DMPTC and to assess its safety and efficacy in humans.
Applications De Recherche Scientifique
DMPTC has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. DMPTC has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, DMPTC has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
methyl 3-[5-(2,2-dimethylpropanoyloxymethyl)furan-2-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5S/c1-16(2,3)15(18)20-9-10-5-6-12(21-10)11-7-8-22-13(11)14(17)19-4/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFSUXSGVWGGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CC=C(O1)C2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B3124618.png)
![4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B3124624.png)
![7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3124625.png)

![3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde oxime](/img/structure/B3124633.png)
![7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3124653.png)
![Methyl 3-(5-{[4-(trifluoromethoxy)phenyl]carbamoyl}furan-2-yl)thiophene-2-carboxylate](/img/structure/B3124656.png)

![Methyl 3-(5-{[(2-chloroacetyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B3124677.png)
